molecular formula C8H6BrN3OS B1527125 N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide CAS No. 1112982-76-9

N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide

Cat. No.: B1527125
CAS No.: 1112982-76-9
M. Wt: 272.12 g/mol
InChI Key: JHGFPKWDFAFFFO-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (CAS: 1112982-76-9) is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a bromine atom at the 5-position and an acetamide group at the 2-position. The synthesis involves acetylation of a precursor using acetic anhydride (Ac₂O) in pyridine, yielding the compound as a light brown solid with near-quantitative efficiency (100% yield) . Its molecular formula is C₈H₆BrN₃OS, with a molecular weight of 272.12 g/mol (calculated exact mass: 271.94) .

Properties

IUPAC Name

N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-4(13)10-8-11-5-2-3-6(9)12-7(5)14-8/h2-3H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFPKWDFAFFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718287
Record name N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112982-76-9
Record name N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide generally involves:

  • Construction of the thiazolo[5,4-b]pyridine ring system from appropriately substituted precursors.
  • Introduction of the bromine substituent at the 5-position of the thiazolo ring.
  • Functionalization at the 2-position with an acetamide group.

A key approach involves the reaction of substituted chloronitropyridines with thioamides or thioureas to form the thiazolo[5,4-b]pyridine core in a one-step process.

One-Step Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A seminal method reported by Sahasrabudhe et al. (2009) describes a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas. This method can be adapted for the preparation of 5-bromo-substituted derivatives by choosing the appropriate chloronitropyridine precursor bearing bromine at the desired position.

Key Features:

  • Reaction of substituted chloronitropyridines with thioamides or thioureas.
  • Formation of thiazolo[5,4-b]pyridine ring system in a single step.
  • Versatility to introduce various substituents at the 2-position, including acetamide groups.
  • Suitable for synthesizing 6-nitro and other substituted thiazolopyridines.

This method provides a straightforward route to the heterocyclic core, which can then be further functionalized.

Detailed Multi-Step Synthesis via Lithiation and Acetamide Formation

A more detailed and specific synthetic route for related compounds, which can be adapted for this compound, involves:

Step 1: Lithiation and Ketone Formation

  • Starting from a brominated pyridine derivative (e.g., 5-bromopyridine-2-yl precursor), a bromine-lithium exchange reaction is carried out using N-butyllithium in n-hexane at low temperature (-60 to -40 °C).
  • The lithiated intermediate is reacted with N,N-dimethylacetamide (DMAc) to form a ketone intermediate.
  • This step is carefully temperature-controlled to avoid side reactions.

Step 2: Oxime Formation

  • The ketone intermediate is reacted with hydroxylamine hydrochloride in aqueous solution at 20 to 30 °C to form the corresponding oxime compound.

Step 3: Reduction and Cyclization

  • Iron powder is added to acetic acid to generate ferrous acetate in situ.
  • Acetic anhydride and the oxime solution (in tetrahydrofuran) are added sequentially.
  • The mixture is heated at 55 to 120 °C to promote reduction and cyclization, forming the thiazolo[5,4-b]pyridine ring system with the acetamide substituent.
  • Post-reaction workup involves extraction with toluene, drying, decolorizing, filtering, solvent removal, and recrystallization (commonly using methanol, ethanol, or isopropanol).

This method provides a practical laboratory and industrial scale synthesis with simple raw materials and cost-effectiveness.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Molar Ratios Solvents Notes
1. Bromine-lithium exchange and ketone formation N-butyllithium (1.5-2.5 M in n-hexane), DMAc -60 to 5 °C Substrate: N-BuLi: DMAc = 1:1.2-1.4:2.0-3.0 Toluene Low temperature to control lithiation
2. Oxime formation Hydroxylamine hydrochloride aqueous solution (10-25%) 20 to 30 °C Hydroxylamine: substrate = 1.2-3.0 Aqueous Heat preservation after addition
3. Reduction and cyclization Iron powder, acetic acid, acetic anhydride, THF solution of oxime 55 to 120 °C Oxime: Fe: Ac2O = 1:2.0-3.0:3.0-5.0 Acetic acid, THF One-pot method; post-treatment includes extraction and recrystallization

Advantages of the Described Method

  • Utilizes simple and commercially available starting materials.
  • Avoids multi-step protection/deprotection sequences.
  • One-pot reactions reduce purification steps and improve yield.
  • Suitable for both laboratory-scale and industrial production.
  • Cost-effective and operationally straightforward.

Summary Table of Preparation Method

Preparation Stage Description Key Reagents Reaction Conditions Outcome/Intermediate
Thiazolopyridine ring formation Reaction of chloronitropyridine with thioamide/thiourea Substituted chloronitropyridine, thioamide/thiourea One-step, mild heating Thiazolo[5,4-b]pyridine core
Bromine-lithium exchange & ketone formation Lithiation of bromopyridine, reaction with DMAc N-butyllithium, DMAc -60 to 5 °C Ketone intermediate
Oxime formation Reaction of ketone with hydroxylamine hydrochloride Hydroxylamine hydrochloride 20 to 30 °C Oxime intermediate
Reduction & cyclization Iron powder reduction, cyclization with acetic anhydride Iron powder, acetic acid, acetic anhydride, THF 55 to 120 °C This compound

Research Findings and Considerations

  • The one-step synthesis from chloronitropyridines and thioamides offers a broad substrate scope, enabling the preparation of various substituted thiazolopyridines, including brominated derivatives.
  • The lithiation and subsequent ketone formation route allows for precise functionalization at the 2-position, critical for acetamide installation.
  • Reaction parameters such as temperature, molar ratios, and solvent choice are crucial for optimizing yield and purity.
  • The post-reaction workup involving recrystallization ensures high purity of the final compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydride

    Catalysts: Palladium catalysts, copper catalysts

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LAH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives, including N-(5-bromothiazolo[5,4-b]pyridin-2-yl)acetamide, as promising anticancer agents. The compound has been investigated for its ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell signaling pathways. In particular, a derivative of thiazolo[5,4-b]pyridine demonstrated potent inhibitory activity against PI3Kα with an IC50 value in the nanomolar range (3.6 nM), indicating strong potential for development as a cancer therapeutic agent .

Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications in the thiazolo[5,4-b]pyridine structure significantly affect biological activity. For example, the presence of specific substituents on the pyridine ring can enhance PI3K inhibitory potency, suggesting that this compound could be optimized for improved efficacy against cancer cells .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with target proteins at the molecular level. These studies reveal that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that facilitate its inhibitory action. Such insights are crucial for rational drug design and optimization efforts aimed at enhancing its therapeutic profile .

Research Findings Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent PI3Kα inhibitor with IC50 = 3.6 nM
Enzymatic InhibitionPotential inhibitor of DNA gyrase B and glucokinase
Antimicrobial PropertiesEmerging evidence suggests antimicrobial activity
Molecular DockingInteracts effectively with PI3Kα ATP binding pocket

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-b]pyridine Derivatives

The thiazolo[5,4-b]pyridine scaffold is a common motif in medicinal chemistry. Key analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Bromothiazolo[5,4-b]pyridine 886372-88-9 Bromine at 6-position; no acetamide 215.03 Lack of acetamide reduces polarity and potential hydrogen-bonding capacity .
N-(6-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide 588730-01-2 Benzamide instead of acetamide 372.24 Benzamide group increases lipophilicity, potentially altering pharmacokinetics .
2-Amino-6-bromothiazolo[5,4-b]pyridine 1160791-13-8 Amino group at 2-position 216.05 Amino group enhances solubility but may reduce metabolic stability .

Key Findings :

  • Bromine Position : Bromine at the 5-position (target compound) versus 6-position (886372-88-9) may influence electronic effects and steric interactions in binding pockets .
  • Acetamide vs. Benzamide : The acetamide group in the target compound offers a balance of hydrogen-bonding capacity and moderate lipophilicity compared to bulkier benzamide derivatives .

Heterocyclic Acetamide Derivatives

Compounds with acetamide-linked heterocycles exhibit diverse biological activities. Examples include:

A. Pyrimido[5,4-b]indoles ()

These compounds, such as N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide , feature a pyrimidoindole core. They are synthesized via HATU-mediated coupling and show selectivity as Toll-like receptor 4 (TLR4) ligands .

Compound ID Substituent Yield (%) Biological Activity
11 Cyclopentyl 76 Moderate TLR4 affinity
19 Furfurylmethyl 83.6 Enhanced solubility due to oxygenated side chain

Comparison :

  • The thiazolo[5,4-b]pyridine core in the target compound may offer greater metabolic stability compared to the pyrimidoindole system, which is prone to oxidation at the indole moiety .
B. Pyridine/Pyrimidine-Based Acetamides ()
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: This compound, with a pyrimidine-thioether linkage, is used as a medical intermediate. Its crystal structure (P1 space group) highlights planar geometry, contrasting with the non-planar thiazolo[5,4-b]pyridine system .

Key Differences :

  • The target compound’s fully aromatic thiazolo[5,4-b]pyridine core may confer stronger π-π stacking interactions in biological targets compared to saturated or partially saturated analogs .

Physicochemical and Crystallographic Insights

  • Crystallography : While direct data for the target compound is unavailable, N-(5-Bromopyridin-2-yl)acetamide (a simpler analog) crystallizes in the P1 space group with a density of 1.798 Mg/m³, suggesting tight packing due to hydrogen bonding between acetamide and pyridine moieties .
  • Solubility: The acetamide group in the target compound likely improves aqueous solubility compared to non-polar derivatives like 6-Bromothiazolo[5,4-b]pyridine .

Biological Activity

N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article provides a detailed overview of the compound's biological activity, including structure-activity relationships (SAR), enzymatic inhibition studies, and molecular docking analyses.

  • Chemical Formula : C₈H₆BrN₃OS
  • CAS Number : 1112982-76-9
  • Molecular Weight : 272.12 g/mol

This compound primarily acts as an inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation and survival. The compound has shown promising results in inhibiting various isoforms of PI3K, particularly PI3Kα, PI3Kγ, and PI3Kδ, with nanomolar IC₅₀ values indicating potent activity.

Enzymatic Inhibition Studies

In a study evaluating the compound's inhibitory effects on different PI3K isoforms, this compound exhibited the following IC₅₀ values:

PI3K Isoform IC₅₀ (nM)
PI3Kα3.6
PI3Kγ1.8
PI3Kδ2.5
PI3Kβ~30

These results highlight the compound's selectivity and potency against specific isoforms of PI3K, essential for developing targeted cancer therapies .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound. The thiazole ring and the bromine substitution at position 5 are critical for maintaining high inhibitory potency against PI3K. Further modifications to the acetamide group or the thiazole moiety can lead to variations in activity, suggesting avenues for optimizing therapeutic efficacy.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and the ATP binding pocket of PI3Kα. Key interactions include:

  • Hydrogen Bonds : Formed with residues such as Val851 and Lys802.
  • Water Bridges : Involvement of water molecules in stabilizing the interaction with Asp810.

These interactions are crucial for understanding how structural modifications can enhance binding affinity and selectivity toward specific kinase targets .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersExpected OutcomesReference
¹H NMR500 MHz, DMSO-d₆Aromatic protons: δ 7.5–8.5 ppm
HPLCC18 column, 0.1% TFA in H₂O/MeOHRetention time: 8.2 ± 0.3 min
HRMSESI+, m/z[M+H]⁺ = 314.08 (calc. 314.04)

Q. Table 2: Reaction Optimization via DoE

FactorLow LevelHigh LevelOptimal Condition
Temperature60°C100°C80°C
Catalyst Loading5 mol%15 mol%10 mol%
Reaction Time6 h24 h12 h

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide

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